Cas no 1706415-06-6 (N-(thiophen-2-yl)methyl-5H,6H,7H-pyrrolo3,4-dpyrimidine-6-carboxamide)

N-(thiophen-2-yl)methyl-5H,6H,7H-pyrrolo3,4-dpyrimidine-6-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(thiophen-2-yl)methyl-5H,6H,7H-pyrrolo3,4-dpyrimidine-6-carboxamide
- AKOS024878013
- N-(thiophen-2-ylmethyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
- N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
- F6435-2116
- 1706415-06-6
- N-(thiophen-2-ylmethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
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- Inchi: 1S/C12H12N4OS/c17-12(14-5-10-2-1-3-18-10)16-6-9-4-13-8-15-11(9)7-16/h1-4,8H,5-7H2,(H,14,17)
- InChI Key: JHAQRLHSAWPBBJ-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CNC(N1CC2C(=CN=CN=2)C1)=O
Computed Properties
- Exact Mass: 260.07318219g/mol
- Monoisotopic Mass: 260.07318219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 86.4Ų
N-(thiophen-2-yl)methyl-5H,6H,7H-pyrrolo3,4-dpyrimidine-6-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6435-2116-20mg |
N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide |
1706415-06-6 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6435-2116-2μmol |
N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide |
1706415-06-6 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6435-2116-2mg |
N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide |
1706415-06-6 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6435-2116-20μmol |
N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide |
1706415-06-6 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6435-2116-5μmol |
N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide |
1706415-06-6 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6435-2116-4mg |
N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide |
1706415-06-6 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6435-2116-10mg |
N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide |
1706415-06-6 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6435-2116-15mg |
N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide |
1706415-06-6 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6435-2116-10μmol |
N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide |
1706415-06-6 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6435-2116-1mg |
N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide |
1706415-06-6 | 1mg |
$81.0 | 2023-09-09 |
N-(thiophen-2-yl)methyl-5H,6H,7H-pyrrolo3,4-dpyrimidine-6-carboxamide Related Literature
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Y. J. Liu,Q. H. Kong RSC Adv., 2017,7, 51807-51813
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Qian Meng,Jun Nan,Yuxi Mu,Xuehui Zu,Mingqi Guo RSC Adv., 2021,11, 7405-7415
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Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
Additional information on N-(thiophen-2-yl)methyl-5H,6H,7H-pyrrolo3,4-dpyrimidine-6-carboxamide
Recent Advances in the Study of N-(thiophen-2-yl)methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide (CAS: 1706415-06-6)
In recent years, the compound N-(thiophen-2-yl)methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide (CAS: 1706415-06-6) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its unique pyrrolopyrimidine scaffold, has shown promising potential as a modulator of various biological targets. The latest research has focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its therapeutic applications in diseases such as cancer and inflammatory disorders.
A recent study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of this compound on protein kinases, particularly those involved in cell proliferation and survival pathways. The researchers employed a combination of in vitro enzymatic assays and molecular docking simulations to demonstrate that N-(thiophen-2-yl)methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide exhibits selective inhibition against specific kinase isoforms, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for the development of targeted kinase inhibitors.
Further research has explored the compound's pharmacokinetic profile and metabolic stability. A preclinical study conducted by a team at a leading pharmaceutical research institute revealed that the compound demonstrates favorable oral bioavailability and metabolic stability in rodent models. The study also identified key metabolites, providing insights into potential metabolic pathways and guiding future structural modifications to enhance its drug-like properties.
In the context of cancer therapy, recent in vivo studies have demonstrated the compound's efficacy in xenograft models of solid tumors. When administered in combination with standard chemotherapeutic agents, N-(thiophen-2-yl)methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide showed synergistic effects, significantly reducing tumor growth without increasing systemic toxicity. These results highlight its potential as an adjunct therapy in oncology.
Beyond oncology, emerging research has investigated the compound's immunomodulatory properties. A 2023 study published in Nature Chemical Biology reported that this molecule can selectively modulate specific immune checkpoints, suggesting potential applications in autoimmune diseases and immunotherapy. The researchers utilized advanced structural biology techniques to characterize the compound's binding interactions with its protein targets at atomic resolution.
From a synthetic chemistry perspective, recent advances have been made in the scalable production of this compound. A novel synthetic route published in Organic Process Research & Development describes an improved, cost-effective method for its large-scale preparation, addressing previous challenges in yield and purity. This development is crucial for facilitating further preclinical and clinical investigations.
In conclusion, the growing body of research on N-(thiophen-2-yl)methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide (CAS: 1706415-06-6) underscores its versatility as a pharmacophore with multiple therapeutic applications. While significant progress has been made in understanding its biological activities and optimizing its properties, further studies are needed to fully explore its clinical potential and address remaining challenges in drug development.
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